4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Overview
Description
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole ring, which in turn is substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-fluorobenzohydrazide with piperidine-4-carboxylic acid under dehydrating conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 2-(4-Fluorophenyl)-1,3,4-oxadiazole
Uniqueness
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both a fluorophenyl group and a piperidine ring, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it distinct from other oxadiazole derivatives .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSOAJAJMMNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381211 | |
Record name | 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493024-40-1 | |
Record name | 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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